![molecular formula C23H20N2O3 B2470758 N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide CAS No. 921918-72-1](/img/structure/B2470758.png)

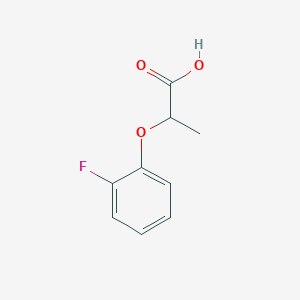

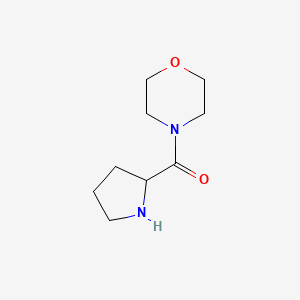

N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a derivative of dibenzo[b,f][1,4]oxazepine . It’s a part of a class of compounds that are selective inhibitors of the Dopamine D2 receptor . These compounds are used in the treatment of central nervous system disorders, including Tourette’s syndrome, bipolar disorder, hyperprolactinemia, tardive dyskinesia, Huntington’s chorea, psychosis, depression, or schizophrenia .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a dibenzo[b,f][1,4]oxazepine core . The exact structure would depend on the specific substitutions at various positions in the molecule.Applications De Recherche Scientifique

Chemical Synthesis and Structural Modifications

Heterocyclic Annulation Studies : Research has shown that compounds related to N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-methylbenzamide serve as valuable synthons for heterocyclic annulation, enabling the creation of novel dibenzoxepino[4,5]-fused heterocycles. This process illustrates the compound's utility in developing diverse chemical structures with potential therapeutic applications (Kumar, Ila, & Junjappa, 2007).

Catalytic Asymmetric Reactions : The dibenzo[b,f][1,4]oxazepine scaffold, to which the compound belongs, is highlighted for its utility in catalytic asymmetric reactions. These methodologies are scarce but crucial for synthesizing chiral derivatives of dibenzo[b,f][1,4]oxazepine, indicating the importance of structural elements in medicinal chemistry (Munck, Vila, & Pedro, 2018).

Potential Biological and Pharmacological Activities

Antidepressant/Anxiolytic Properties : Novel series of dibenzo[b,f][1,4]oxazepine derivatives have been evaluated for their potential antidepressant and anxiolytic properties. These studies focus on their in vitro affinities for norepinephrine transporters and serotonin receptors, highlighting the compound's relevance in exploring new treatments for mood disorders (Bartolomé et al., 2005).

Anti-Inflammatory Activity : Synthesis of dibenzo[e,h]azulenes and their oxazepine analogs, including structures related to the compound of interest, have been explored for their anti-inflammatory activity. This research underscores the potential of such compounds in developing new anti-inflammatory agents (Landek et al., 2009).

Spectroscopic and Computational Studies

- Spectroscopic and X-ray Diffraction Studies : A series of benzimidazole-tethered oxazepine heterocyclic hybrids, including compounds structurally related to this compound, have been synthesized and analyzed using spectroscopic and X-ray diffraction methods. These studies provide insights into the molecular structure, charge distributions, and potential for nonlinear optical (NLO) applications (Almansour et al., 2016).

Mécanisme D'action

Propriétés

IUPAC Name |

N-(3,5-dimethyl-6-oxobenzo[b][1,4]benzoxazepin-8-yl)-2-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N2O3/c1-14-8-10-21-19(12-14)25(3)23(27)18-13-16(9-11-20(18)28-21)24-22(26)17-7-5-4-6-15(17)2/h4-13H,1-3H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHKSNINGXLGKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC3=C(C=C(C=C3)NC(=O)C4=CC=CC=C4C)C(=O)N2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-(2-((1-ethyl-1H-indol-3-yl)sulfonyl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2470675.png)

![2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-amine;hydrochloride](/img/structure/B2470678.png)

![2-(4-methoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2470680.png)

![2-((4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B2470684.png)

![(2-ethylbenzo[d]thiazol-6-yl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2470690.png)

![2-(4-ethoxyphenyl)-N-(2-{[6-(4-methylphenyl)pyridazin-3-yl]oxy}ethyl)acetamide](/img/structure/B2470693.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-2-fluoro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2470698.png)